molecular formula C23H26N6O3 B2400475 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1334375-85-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No.: B2400475
CAS No.: 1334375-85-7
M. Wt: 434.5
InChI Key: GDBPKNVXFGUEMJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds, including various pyrimidine derivatives, have been synthesized to explore their cyclooxygenase inhibition and analgesic activities, highlighting the chemical versatility and potential therapeutic applications of similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-Inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds exhibit significant cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, suggesting their potential use in cancer therapy and inflammation management (Rahmouni et al., 2016).

Targeting Urokinase Receptor for Breast Cancer

Virtual screening has identified compounds targeting the urokinase receptor, which, upon synthesis, inhibited breast cancer cell invasion, migration, and adhesion. These findings indicate the potential of such compounds in preventing breast tumor metastasis, showcasing the role of similar chemical structures in developing new anticancer strategies (Wang et al., 2011).

Molecular Interaction Studies

The molecular interaction of antagonists with cannabinoid receptors has been studied, providing insights into the structural requirements for receptor binding and activity modulation. This research could help in designing new therapeutic agents targeting cannabinoid receptors, potentially useful in treating various disorders (Shim et al., 2002).

Heterocyclic Synthesis for Therapeutic Applications

The synthesis of novel heterocyclic compounds, including isoxazolines and isoxazoles, from N-substituted pyrazolopyrimidinone derivatives has been explored. These compounds could have applications in developing new therapeutic agents due to their structural diversity and potential biological activities (Rahmouni et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-8-16(2)29(27-15)22-10-21(25-13-26-22)28-7-3-4-18(12-28)23(30)24-11-17-5-6-19-20(9-17)32-14-31-19/h5-6,8-10,13,18H,3-4,7,11-12,14H2,1-2H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBPKNVXFGUEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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